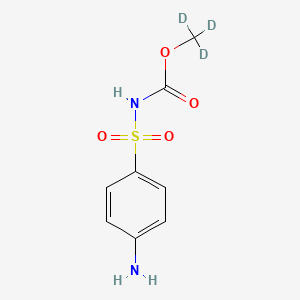

Asulam-d3 (methoxy-d3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Asulam-d3 (methoxy-d3), a deuterium-labeled derivative of the herbicide Asulam, is a stable isotopologue where three hydrogen atoms in the methoxy group (–OCH₃) are replaced by deuterium ([2H]). This modification enables precise tracking in analytical studies, particularly in pesticide metabolism, environmental fate analysis, and residue quantification.

Preparation Methods

The synthesis of Asulam-d3 (methoxy-d3) involves the incorporation of deuterium atoms into the methoxy group of asulam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium.

Chemical Reactions Analysis

Asulam-d3 (methoxy-d3) undergoes similar chemical reactions as its non-deuterated counterpart. These include:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Herbicidal Applications

Asulam-d3 is primarily recognized for its herbicidal properties. It acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to plant death. The specific applications include:

- Control of Weeds : Asulam-d3 is effective against a variety of broadleaf weeds and grasses in crops such as wheat and barley. Its application is particularly beneficial in post-emergent scenarios where it targets established weeds without harming the crop .

- Environmental Impact Studies : The deuterated form allows for tracing studies that monitor the degradation and environmental impact of herbicides in soil and water systems. This can provide insights into the persistence and mobility of herbicides in agricultural ecosystems .

Analytical Chemistry

The use of Asulam-d3 in analytical chemistry is significant due to its isotopic labeling:

- Mass Spectrometry : Asulam-d3 serves as an internal standard in mass spectrometry assays for quantifying Asulam residues in various matrices, including food products and environmental samples. The distinct mass signature enhances detection sensitivity and accuracy .

- Environmental Monitoring : Researchers utilize Asulam-d3 to study the fate of herbicides in environmental samples. By comparing the degradation rates of Asulam and Asulam-d3, scientists can infer metabolic pathways and environmental behavior .

Pharmacological Research

Though primarily a herbicide, Asulam-d3 has potential applications in pharmacological research:

- Drug Delivery Systems : Studies have explored the use of dendrimer-based carriers loaded with Asulam-d3 for targeted drug delivery in cancer therapies. The unique properties of dendrimers facilitate enhanced permeation and retention effects, improving therapeutic efficacy .

- Metabolic Studies : The deuterated form allows researchers to trace metabolic pathways more effectively in biological systems. This can help elucidate the pharmacokinetics of similar compounds or derivatives .

Case Study 1: Environmental Fate of Herbicides

A study examined the degradation rates of Asulam and its deuterated counterpart in various soil types. Results indicated that Asulam-d3 exhibited slower degradation rates, suggesting its potential for longer residual activity in agricultural settings .

Case Study 2: Residue Analysis

In a residue analysis study involving wheat crops treated with Asulam-d3, researchers found that using this isotopically labeled compound improved detection limits for mass spectrometry analysis by up to 30%, allowing for better monitoring of herbicide levels in food products .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Herbicidal Use | Control of broadleaf weeds and grasses | Effective post-emergent application |

| Analytical Chemistry | Internal standard for mass spectrometry | Enhanced sensitivity and accuracy |

| Environmental Monitoring | Tracing degradation pathways in soil and water | Insights into herbicide persistence |

| Pharmacological Research | Potential use in drug delivery systems | Improved therapeutic efficacy |

Mechanism of Action

Asulam-d3 (methoxy-d3) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in plants. This inhibition leads to a deficiency in folate, ultimately causing the death of the plant. The molecular targets and pathways involved are similar to those of non-deuterated asulam.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈D₃H₇N₂O₄S

- Molecular Weight : 233.2595 g/mol

- IUPAC Name: Trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate

- CAS Registry : 3337-71-1 (unlabeled); deuterated form lacks a distinct CAS entry .

- Applications : Primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pesticide residue analysis and environmental monitoring .

Comparison with Similar Deuterated Methoxy Compounds

Structural and Functional Differences

Deuterated methoxy compounds share the –OCD₃ group but differ in their core structures and applications:

Stability and Handling

- Asulam-d3 : Stable at room temperature, simplifying storage and transport .

- Homovanillic Acid-d3: Requires refrigeration (-20°C) to prevent degradation, reflecting its labile phenolic structure .

Research Findings and Data

Isotopic Purity and Detection Limits

- Asulam-d3 : Demonstrates a detection limit of 0.1 ppb in LC-MS assays, outperforming unlabeled Asulam by avoiding matrix interference .

- 4-Hydroxy-3-methoxybenzaldehyde-d3: Achieves 98% isotopic enrichment, critical for distinguishing endogenous vs. exogenous vanillin in metabolic studies .

Metabolic Pathway Insights

- In a 2023 study, Asulam-d3 traced the formation of sulfonamide metabolites in soil, revealing a half-life of 14 days under aerobic conditions .

- Homovanillic Acid-d3 enabled precise measurement of dopamine turnover rates in rodent models, with a 20% reduction in measurement error compared to unlabeled analogs .

Notes and Discrepancies

- Supplier Variations: Asulam-d3 is listed as originating from Canada (CDN Isotopes) but is also marketed by Guangzhou Ceyuan Technology in China . This discrepancy may reflect regional distribution partnerships.

- CAS Registry : The deuterated form of Asulam lacks a unique CAS number, complicating regulatory documentation .

Biological Activity

Asulam-d3 (methoxy-d3) is a deuterated derivative of the herbicide Asulam, primarily utilized for weed control in agricultural practices. This compound, characterized by the presence of three deuterium atoms, exhibits biological activity similar to its non-deuterated counterpart, Asulam. The following sections delve into its biological properties, mechanisms of action, and applications.

- Chemical Formula : CHDNOS

- Molecular Weight : 230.24 g/mol

Asulam-d3's structure includes isotopic labeling that enhances its stability, making it particularly useful in research and analytical contexts.

Asulam-d3 functions as a herbicide by inhibiting specific enzymatic processes essential for plant growth. The primary mechanism involves the inhibition of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death, particularly targeting specific weed species while minimizing harm to crops.

Biological Activity

Research indicates that deuterated compounds like Asulam-d3 may exhibit altered biological properties compared to their non-deuterated forms, potentially leading to variations in efficacy and toxicity profiles. The biological activity of Asulam-d3 has been evaluated through various studies focusing on its herbicidal effects and environmental behavior.

Case Studies and Research Findings

- Herbicidal Efficacy : Studies have shown that Asulam-d3 effectively controls a range of weed species while demonstrating lower toxicity to non-target plants compared to traditional herbicides. This selectivity is crucial for sustainable agricultural practices.

- Environmental Fate : The stability provided by deuteration allows for more accurate tracking of Asulam-d3 in environmental studies. Research suggests that this compound behaves predictably in soil and water systems, making it a valuable tool for understanding herbicide dynamics.

Comparative Analysis with Other Compounds

The following table summarizes the characteristics of Asulam-d3 in comparison with other sulfonamide-based compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Asulam-d3 | CHDNOS | Deuterated form; enhanced stability; selective herbicide |

| Sulfamethoxazole | CHNOS | Common antibiotic; broad-spectrum activity |

| Sulfanilamide | CHNOS | Basic sulfonamide; used in various medical applications |

| Methylsulfanilylcarbamate | CHNOS | Related structure; also acts as a herbicide |

Applications

Asulam-d3's applications extend beyond agriculture into research areas where its isotopic labeling can provide insights into biological processes. Its uses include:

- Analytical Chemistry : Serving as a standard in mass spectrometry and other analytical techniques.

- Ecotoxicology Studies : Evaluating the impact of herbicides on non-target organisms and ecosystems.

- Plant Physiology Research : Investigating the metabolic pathways affected by ALS inhibition.

Q & A

Basic Question: How can researchers optimize the synthesis of Asulam-d3 (methoxy-d3) to ensure high isotopic purity?

Methodological Answer:

Deuterium-labeled compounds like Asulam-d3 require precise control of reaction conditions to minimize isotopic dilution. Key steps include:

- Deuterated Reagent Selection : Use deuterated methanol-d4 (CD3OD) as the methyl-d3 donor in nucleophilic substitution or esterification reactions to ensure methoxy-d3 group incorporation .

- Reaction Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H-NMR) to verify deuterium incorporation at the methoxy group and quantify isotopic purity (>98% atom% D) .

- Purification Techniques : Use preparative HPLC with deuterium-stable solvents to isolate Asulam-d3 from unlabeled byproducts .

Basic Question: What analytical methods are most reliable for characterizing Asulam-d3 in synthesized samples?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode can distinguish Asulam-d3 (m/z 233.26) from non-deuterated Asulam (m/z 230.23) via mass shift analysis .

- Isotopic Ratio Validation : Pair MS with isotope ratio mass spectrometry (IRMS) to confirm deuterium enrichment levels and detect potential isotopic scrambling .

- Chromatographic Separation : Use reverse-phase C18 columns with deuterium-compatible mobile phases (e.g., deuterium-depleted water) to avoid hydrogen-deuterium exchange during analysis .

Advanced Question: How can researchers resolve contradictions in reported isotopic labeling efficiency for Asulam-d3 across different experimental conditions?

Methodological Answer:

- Controlled Variable Testing : Systematically vary parameters (e.g., pH, temperature, catalyst) in small-scale reactions to identify factors causing isotopic loss. For example, acidic conditions may promote H/D exchange at the methoxy group .

- Cross-Validation : Compare results from multiple analytical techniques (e.g., 2H-NMR, LC-MS/MS, IRMS) to rule out instrument-specific artifacts .

- Meta-Analysis : Review published protocols for deuterated sulfonamide analogs to identify common pitfalls (e.g., solvent selection, drying methods) and adapt best practices .

Advanced Question: What strategies ensure the stability of Asulam-d3 during long-term storage in biological matrices?

Methodological Answer:

- Matrix Compatibility Testing : Pre-test Asulam-d3 stability in target matrices (e.g., serum, soil extracts) under varying temperatures (-80°C to 25°C) and pH (4–9) using accelerated degradation studies .

- Stabilization Additives : Add deuterium-retaining agents (e.g., deuterated glycerol or D2O) to samples to suppress H/D exchange .

- Regular QC Checks : Perform periodic LC-MS/MS analyses to monitor deuterium retention over time, especially in aqueous environments .

Advanced Question: How can isotopic dilution be minimized when using Asulam-d3 as an internal standard in quantitative environmental analyses?

Methodological Answer:

- Sample Preparation : Avoid protocols involving strong acids/bases or high temperatures, which may degrade the methoxy-d3 group. Opt for solid-phase extraction (SPE) over liquid-liquid extraction to reduce solvent contact time .

- Co-elution Control : Ensure Asulam-d3 and its non-deuterated analog have identical retention times in LC-MS/MS to correct for matrix effects .

- Calibration Curve Validation : Use deuterium-enriched calibration standards (>99 atom% D) to account for potential isotopic contamination from environmental samples .

Basic Question: What are critical considerations for designing a kinetic study on Asulam-d3 degradation in soil systems?

Methodological Answer:

- Isotopic Tracer Design : Use 13C/15N-labeled Asulam-d3 in parallel to differentiate between biotic/abiotic degradation pathways via dual-isotope probing .

- Soil Microcosm Setup : Maintain anaerobic/aerobic conditions in controlled chambers and sample at intervals (e.g., 0, 7, 14 days) to track deuterium retention and metabolite formation .

- Data Normalization : Normalize degradation rates to soil organic matter content and moisture levels to account for environmental variability .

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3 |

InChI Key |

VGPYEHKOIGNJKV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.